molecular formula C7H4Cl3FO B3131074 1-Fluoro-3-(trichloromethoxy)benzene CAS No. 34888-06-7

1-Fluoro-3-(trichloromethoxy)benzene

Cat. No.: B3131074
CAS No.: 34888-06-7
M. Wt: 229.5 g/mol
InChI Key: AXRTXGOPNGVMKU-UHFFFAOYSA-N
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Description

1-Fluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a fluorine atom at the 1-position and a trichloromethoxy (–O–CCl₃) group at the 3-position of the benzene ring. For example, halogenated synthons are synthesized via fluorination of trichloromethoxybenzene derivatives under high pressure with catalysts like Fluorad FX 8, followed by functionalization steps such as nitration and reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous hydrogen fluoride (HF) as a fluorinating agent and a suitable catalyst, with the reaction being carried out at temperatures ranging from 80 to 100 degrees Celsius .

Industrial Production Methods

Industrial production methods for 1-Fluoro-3-(trichloromethoxy)benzene are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and trichloromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or amines can be used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

The search results do not contain information regarding the applications of the compound "1-Fluoro-3-(trichloromethoxy)benzene". However, the search results do provide information on compounds with similar names, such as "1-Fluoro-3-(trifluoromethoxy)benzene" and "2-Bromo-1-fluoro-3-(trichloromethoxy)benzene," and their applications.

1-Fluoro-3-(trifluoromethoxy)benzene

1-Fluoro-3-(trifluoromethoxy)benzene is a fluorinated compound used as a building block in synthesizing fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals . It is also utilized in the development of advanced materials, such as coatings and polymers requiring enhanced thermal and chemical stability, as well as specialty chemicals for electronic components, contributing to improved performance and durability . Furthermore, it plays a role in drug discovery processes, particularly in designing new therapeutic agents that target specific biological pathways, and is investigated for its potential in creating environmentally friendly solvents and reagents, aligning with green chemistry principles .

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene is an aromatic compound with bromine, fluorine, and a trichloromethoxy group attached to a benzene ring. It serves as a crucial building block in the synthesis of complex organic molecules and facilitates various substitution reactions for producing derivatives with specific properties.

Biological studies Research indicates that this compound exhibits potential biological activities:

  • Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria. The halogenated structure enhances membrane penetration, disrupting bacterial cell walls.
  • Fungicidal Properties: It has shown inhibitory effects on pathogenic fungi, suggesting its utility in antifungal applications.
Activity TypeObserved Effect
AntibacterialEffective against various bacterial strains
FungicidalInhibitory effects on multiple fungal strains
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and trichloromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

The trichloromethoxy group (–O–CCl₃) is a strong electron-withdrawing group (EWG) due to the inductive effects of chlorine atoms. This contrasts with analogs bearing trifluoromethoxy (–O–CF₃) or methoxy (–O–CH₃) groups:

  • Trifluoromethoxy (–O–CF₃) : Slightly less electron-withdrawing than –O–CCl₃ but still a potent EWG. For instance, 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene (C₈H₃F₇O) exhibits a density of 1.48 g/cm³ and a boiling point of 116.8°C .
  • Methoxy (–O–CH₃): Electron-donating, which increases electron density on the aromatic ring. 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene (ESI/MS m/z: 233.2 [M+H]⁺) shows altered reactivity in nucleophilic substitutions due to this effect .

Key Insight : The –O–CCl₃ group in the target compound likely enhances electrophilic substitution resistance compared to methoxy analogs but may reduce solubility compared to trifluoromethoxy derivatives.

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
1-Fluoro-3-(trichloromethoxy)benzene* C₇H₄Cl₃FO ~233.47 ~1.55 (pred.) ~180–200 (pred.)
1-Fluoro-3-(trifluoromethoxy)benzene C₇H₄F₄O 192.10 1.48 116.8
1-Fluoro-3-(phenoxymethyl)benzene C₁₃H₁₁FO 202.22
1-Chloro-2-methoxy-3-(trifluoromethoxy)benzene C₈H₆ClF₃O₂ 226.58

*Predicted values based on analogs.

Spectral Data:

  • ¹H NMR: For 1-Fluoro-3-(phenoxymethyl)benzene, aromatic protons resonate at δ 7.60–6.41 ppm, with the –O–CH₂– group at δ 5.02 ppm . The trichloromethoxy group’s absence of protons simplifies the aromatic region but introduces distinct ¹³C shifts.
  • ¹³C NMR : The –O–CCl₃ group would show a carbon signal near δ 90–100 ppm (similar to –O–CF₃ at δ 120–130 ppm ).

Biological Activity

1-Fluoro-3-(trichloromethoxy)benzene, also known by its CAS number 34888-06-7, is an organofluorine compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. The presence of fluorine and trichloromethoxy groups in its structure contributes to its unique biological activity and potential applications.

  • Molecular Formula : C7H3Cl3F O
  • Molecular Weight : 257.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)

The biological activity of this compound is primarily influenced by the electron-withdrawing properties of the fluorine and trichloromethoxy groups. These modifications can enhance lipophilicity, stability, and reactivity with biological targets such as enzymes and receptors, potentially leading to altered pharmacokinetics and pharmacodynamics.

Biological Activity

Research indicates that compounds containing fluorinated groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Specifically, the introduction of a trifluoromethyl group has been shown to significantly increase the potency of various drugs by improving binding affinity to target proteins .

Case Studies

  • Anticancer Activity : A study explored the effects of fluorinated compounds on cancer cell lines, revealing that this compound exhibited cytotoxic effects against specific cancer types. The mechanism involved the induction of apoptosis through modulation of signaling pathways related to cell survival .
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The presence of the trichloromethoxy group was found to enhance enzyme binding, leading to increased inhibition rates compared to similar compounds without this functional group .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionIncreased inhibition rates
Antimicrobial ActivityPotential effectiveness against pathogens

Research Findings

Recent studies have highlighted the significance of organofluorine compounds in drug discovery. The unique properties imparted by fluorine can lead to improved metabolic stability and bioavailability. For instance, drugs containing fluorinated motifs have demonstrated enhanced activity against various targets, including those involved in neurotransmission and cell signaling .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-fluoro-3-(trichloromethoxy)benzene, and how do they influence experimental design?

  • Answer : The compound (CAS 34888-05-6) has a molecular formula C₇H₅Cl₃O and molecular weight 211.47 g/mol . Its stability under standard conditions is critical; storage at 2–8°C is recommended to prevent decomposition . The electron-withdrawing trichloromethoxy (-OCCl₃) and fluorine substituents likely reduce aromatic ring reactivity, which must be considered in electrophilic substitution reactions. For purification, silica gel chromatography (as used in analogous fluorobenzene derivatives) is effective .

Q. What synthetic routes are reported for preparing this compound, and what are their limitations?

  • Answer : While direct synthesis methods are not explicitly documented in the provided evidence, analogous compounds (e.g., brominated or fluorinated benzene derivatives) are synthesized via halogenation or nucleophilic displacement. For example, N,N’-dibromo-5,5-dimethylhydantoin in acidic media has been used to introduce bromine in related structures . For this compound, potential routes include:

  • Step 1 : Fluorination of 3-(trichloromethoxy)benzene using a fluorinating agent (e.g., Selectfluor®).
  • Step 2 : Validation via ¹H/¹³C/¹⁹F NMR to confirm regioselectivity and purity .
  • Limitations : Competing side reactions (e.g., over-halogenation) and sensitivity to moisture require inert conditions.

Q. How can researchers characterize the structural integrity of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.8–7.5 ppm).
  • ¹⁹F NMR : A singlet near δ -109 ppm (cf. fluorobenzene derivatives ).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.47).
  • Elemental Analysis : Verify %C, %H, and %Cl to assess purity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing -OCCl₃ group deactivates the benzene ring, directing electrophilic attacks to the para position relative to fluorine. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids under anhydrous conditions. Monitor regioselectivity via HPLC or X-ray crystallography (if crystalline derivatives form). Challenges include low reactivity due to steric hindrance from -OCCl₃ .

Q. How does computational modeling predict the electronic effects of substituents in this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

  • Electrostatic Potential Surfaces : Highlight electron-deficient regions for nucleophilic attack.
  • HOMO-LUMO Gaps : Predict redox behavior (critical for photochemical applications).
  • Conformational Analysis : Assess steric effects of -OCCl₃ .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be evaluated?

  • Answer : The trichloromethoxy group may undergo hydrolytic cleavage in aqueous environments (pH-dependent). To study:

  • Hydrolysis Kinetics : Use HPLC-MS to track degradation products (e.g., 3-fluorophenol and Cl⁻ ions).
  • Photolysis : Expose to UV light (254 nm) and monitor via GC-MS for radical intermediates .

Q. How does fluorination impact the compound’s potential as a bioactive scaffold in drug discovery?

  • Answer : Fluorine enhances metabolic stability and membrane permeability. Test in vitro:

  • CYP450 Inhibition Assays : Assess hepatic metabolism.
  • LogP Measurements : Compare with non-fluorinated analogs to quantify lipophilicity changes .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Answer : Although specific hazard data is limited, structural analogs (e.g., trichloromethyl ethers) suggest:

  • Toxicity : Potential respiratory irritant; use fume hoods and PPE .
  • Storage : Keep in amber vials under argon to prevent moisture ingress .

Properties

IUPAC Name

1-fluoro-3-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRTXGOPNGVMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Fluoro-3-(trichloromethoxy)benzene
1-Fluoro-3-(trichloromethoxy)benzene
1-Fluoro-3-(trichloromethoxy)benzene
1-Fluoro-3-(trichloromethoxy)benzene
1-Fluoro-3-(trichloromethoxy)benzene
1-Fluoro-3-(trichloromethoxy)benzene

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